1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid
Description
1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid (CAS: 920019-38-1) is an indazole derivative characterized by a 2,4,6-trimethylphenyl (mesityl) group attached via a methylene bridge to the indazole nitrogen. Its structure is distinguished by the steric bulk of the mesityl substituent, which influences solubility, crystallinity, and biological interactions .
Properties
CAS No. |
920019-38-1 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-[(2,4,6-trimethylphenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C18H18N2O2/c1-11-8-12(2)15(13(3)9-11)10-20-16-7-5-4-6-14(16)17(19-20)18(21)22/h4-9H,10H2,1-3H3,(H,21,22) |
InChI Key |
BOHRZVVRKQLBKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=N2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a multi-step process involving:
- Formation of the indazole core via cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
- Introduction of the 2,4,6-trimethylphenyl substituent through alkylation reactions, typically Friedel-Crafts type, using 2,4,6-trimethylbenzyl chloride as the alkylating agent.
- Functionalization at the 3-position to introduce the carboxylic acid group, often via carboxylation or hydrolysis of ester intermediates.
This approach leverages readily available starting materials and standard organic transformations, optimized for yield and purity.
Detailed Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Indazole ring formation | Cyclization of hydrazine derivatives with ortho-substituted aldehydes or ketones under acidic or basic conditions | Formation of the indazole core scaffold |
| 2 | N-Alkylation | Friedel-Crafts alkylation using 2,4,6-trimethylbenzyl chloride with Lewis acid catalyst (e.g., AlCl3) | Introduction of the 2,4,6-trimethylphenylmethyl group at N-1 |
| 3 | Carboxylation or ester hydrolysis | Conversion of 3-position substituent to carboxylic acid via hydrolysis of ester or direct carboxylation | Formation of 1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid |
This sequence is supported by literature indicating the importance of controlling reaction conditions to minimize side reactions and optimize regioselectivity.
Industrial and Scale-Up Considerations
Industrial synthesis focuses on:
- Process intensification using continuous flow chemistry.
- Catalyst selection to improve selectivity and reduce waste.
- Use of greener solvents and safer reagents to meet environmental regulations.
- Optimization of purification steps to remove positional isomers and side products efficiently.
While specific industrial protocols for this exact compound are scarce, analogous indazole derivatives benefit from these strategies, improving scalability and cost-effectiveness.
Comparative Insights from Related Indazole Carboxylic Acid Syntheses
Though direct literature on 1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid is limited, closely related compounds such as 1-methylindazole-3-carboxylic acid have well-documented synthetic methodologies that inform the preparation of the target compound.
Synthesis of 1-Methylindazole-3-carboxylic Acid (Relevant Analog)
- Methylation Process: Reaction of indazole-3-carboxylic acid with methylating agents (iodomethane, dimethyl sulfate) in polar solvents (methanol, ethanol) with alkaline earth metal oxides or alkoxides as bases to afford high yields and purity.
- Advantages: Use of alkaline earth metal oxides avoids hazardous in situ alkoxide formation, reducing industrial risks.
- Purification: Controlled pH adjustments and filtration steps remove side products such as methyl esters and positional isomers.
- Reaction Conditions Summary:
| Parameter | Details |
|---|---|
| Methylating agents | Iodomethane, dimethyl sulfate, trimethyl phosphate |
| Solvents | Methanol, ethanol, 1-propanol, dimethyl sulfoxide |
| Bases | Calcium oxide, magnesium alkoxide, barium oxide |
| Temperature | Room temperature to mild heating |
| Purification | pH adjustment, filtration, washing with hot 1-propanol |
| Yield | High (up to >98% purity) |
This process highlights the importance of solvent and base choice in controlling selectivity and safety.
Alternative Synthetic Routes
- Direct ring formation with substituted benzaldehydes and methylhydrazine followed by methyl formate reaction and hydrolysis to produce 1-methyl-1H-indazole-6-carboxylic acid, avoiding isomer formation and simplifying purification.
- Catalysts and bases: Use of palladium complexes and bases such as potassium carbonate or triethylamine to improve yields and reduce impurities.
- Industrial scalability: Demonstrated kilogram-scale synthesis with yields around 70%, employing mild hydrolysis and crystallization techniques.
Though this method targets a positional isomer, the principles of avoiding isomeric impurities and optimizing reaction conditions are applicable for the mesityl-substituted derivative.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the indazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogous indazole-3-carboxylic acid derivatives. Key differences arise from substituent electronic effects, steric hindrance, and molecular geometry.
Table 1: Structural and Functional Comparison of Selected Indazole-3-carboxylic Acid Derivatives
Key Findings from Comparative Analysis
In contrast, chlorine (2,4-Dichlorobenzyl derivative) and sulfonyl (677701-66-5) substituents introduce electron-withdrawing effects, which may enhance the acidity of the carboxylic acid group and alter reactivity in nucleophilic reactions .
Hydrogen Bonding and Crystallinity: The methyl-substituted analog (1-Methyl-1H-indazole-3-carboxylic acid) forms intermolecular hydrogen bonds via its carboxylic acid group, leading to stable crystalline structures .
Biological Implications :
- The 4-hydroxyphenyl derivative (50264-78-3) offers a polar -OH group for conjugation, making it suitable for prodrug development or targeted delivery systems .
- The tetrahydroindazole analog (260.26 g/mol) with a fluorophenyl group combines partial saturation (conformational flexibility) with fluorine’s electronegativity, which could enhance binding affinity in enzyme-active sites .
Ester derivatives (e.g., methyl ester CAS 43120-28-1) serve as protected forms of the carboxylic acid, enabling use in esterase-sensitive prodrugs or as intermediates in amide coupling reactions .
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